

Optimizing dosage and administration of (3R,5R,6S)-Atogepant in rodent models

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Compound of Interest

Compound Name: (3R,5R,6S)-Atogepant

Cat. No.: B12393188

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Technical Support Center: (3R,5R,6S)-Atogepant in Rodent Models

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage and administration of **(3R,5R,6S)-Atogepant** in rodent models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for atogepant in rat and mouse models?

A common effective dose for atogepant in rodent models is in the range of 3-30 mg/kg for rats and around 30 mg/kg for mice, typically administered via oral gavage.[1][2] In a rat nitroglycerin (NTG) model, a dose-dependent reduction in facial allodynia was observed with oral doses of 3–30 mg/kg administered one hour before the NTG challenge.[1][3] In a mouse model using optogenetically induced spreading depolarization (SD), a 30 mg/kg oral dose of atogepant was shown to alleviate SD-induced pain-like behaviors.[4] For intravenous administration in rats, a dose of 5 mg/kg has been used.

Q2: Why are atogepant doses in rodents often higher than human-equivalent doses?

The primary reason for higher doses in rodents is the difference in binding affinity of atogepant for CGRP receptors across species. Atogepant has a weaker affinity for rat CGRP receptors ($K_i = 0.7$ nM) compared to its high affinity for human CGRP receptors ($K_i = 0.015$ nM). Therefore, a higher dose is required in rats to achieve sufficient receptor saturation and elicit a pharmacological response. The doses used in studies are typically selected to achieve plasma concentrations that ensure supra-maximal inhibition of the target receptor.

Q3: What is the most common and effective route of administration for atogepant in rodent studies?

Oral gavage is the most frequently used and well-documented route for administering atogepant in both rat and mouse models to ensure precise dosing. Studies have also explored intranasal administration in mice, which may result in preferential delivery of atogepant to the trigeminal ganglion compared to the oral route. Intravenous infusion has also been utilized in some rat studies to investigate central nervous system effects.

Q4: How should atogepant be formulated for oral administration in rodents?

A common vehicle for preparing atogepant for oral gavage is 100% Polyethylene Glycol 400 (PEG400). For intravenous administration in rats, a vehicle consisting of 50% dextrose water, 40% PEG 400, and 10% tocopherol has been used. The choice of vehicle is critical for ensuring the solubility and stability of the compound. Researchers should always perform small-scale solubility tests before preparing a large batch for animal studies.

Q5: What is the typical pharmacokinetic profile of atogepant in rodents?

Following oral administration in mice, atogepant reaches maximum concentrations (C_{max}) in both plasma and the trigeminal ganglion at approximately three hours, with levels decreasing at six and twelve hours. Notably, atogepant concentration in the parietal brain cortex of mice has been observed to increase for up to six hours, reaching a brain/plasma concentration ratio of 5.6. The highest accumulation of the drug in the dura mater also occurs around three hours post-dosing.

Data Summary Tables

Table 1: Atogepant Dosage and Efficacy in Preclinical Rodent Models

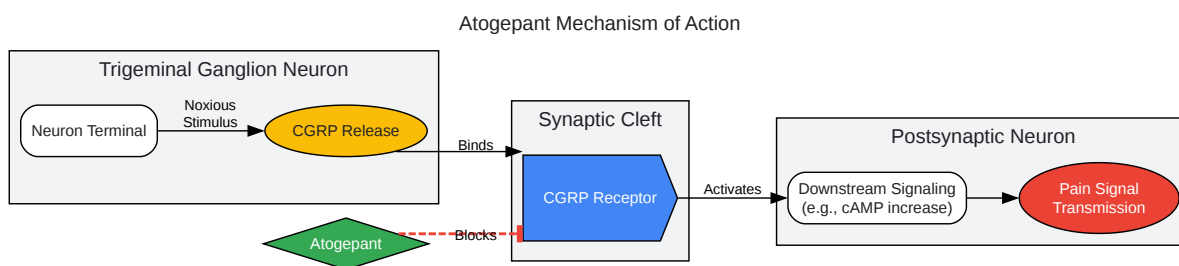
Species	Model	Dosage	Administration Route	Key Efficacy Finding	Citation(s)
Rat	Nitroglycerin (NTG)-induced facial allodynia	3-30 mg/kg	Oral	Dose-dependent reduction of facial allodynia.	
Rat	Cortical Spreading Depression (CSD)	5 mg/kg	Intravenous (IV)	Prevented activation and sensitization of the majority of high-threshold trigeminovascular neurons.	
Rat	Cortical Spreading Depression (CSD)	5 mg/kg	Oral Gavage	Significantly reduced the response probability and amplitude in both C- and Aδ-meningeal nociceptors.	
Mouse	Spreading Depolarization (SD)-induced pain	30 mg/kg	Oral Gavage	Alleviated periorbital allodynia-like behavior and facial grimace.	

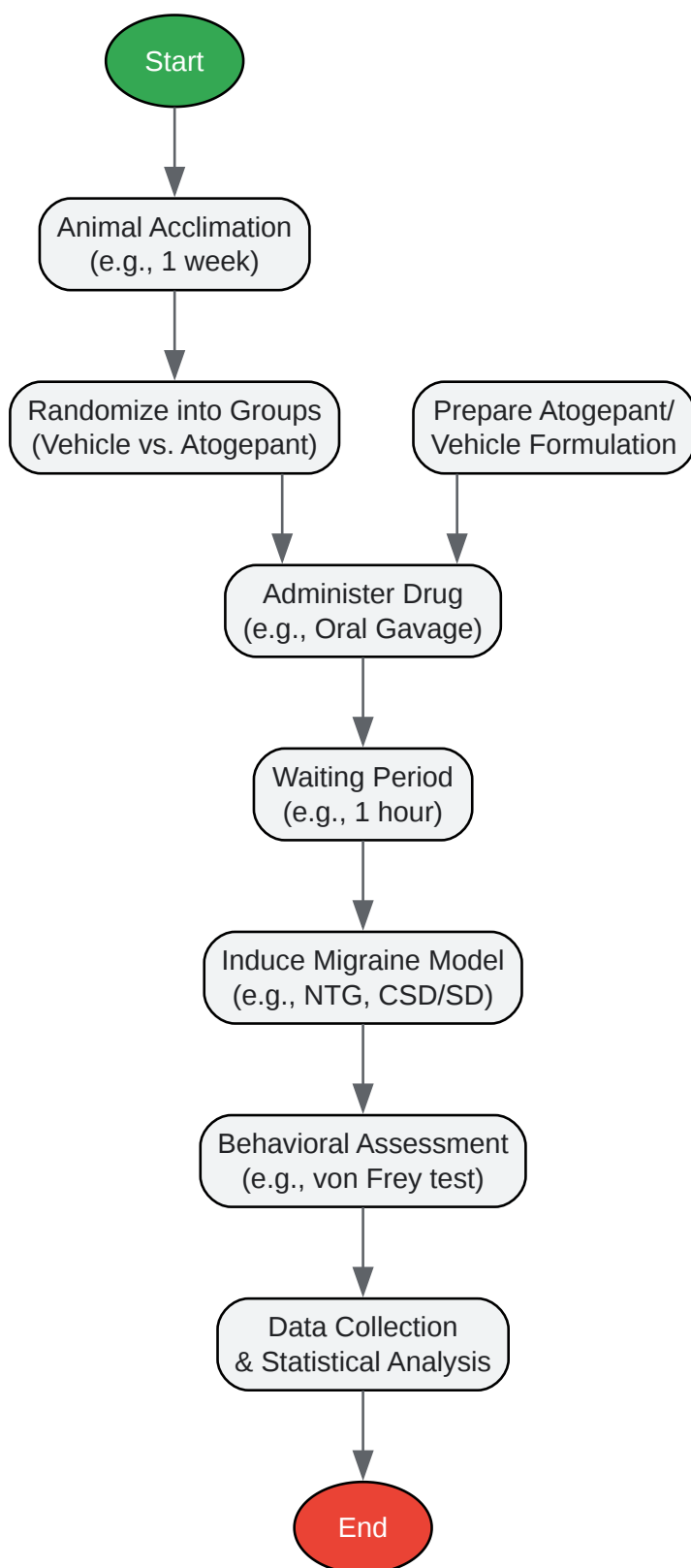
Table 2: Pharmacokinetic and Biodistribution Parameters of Atogepant in Mice

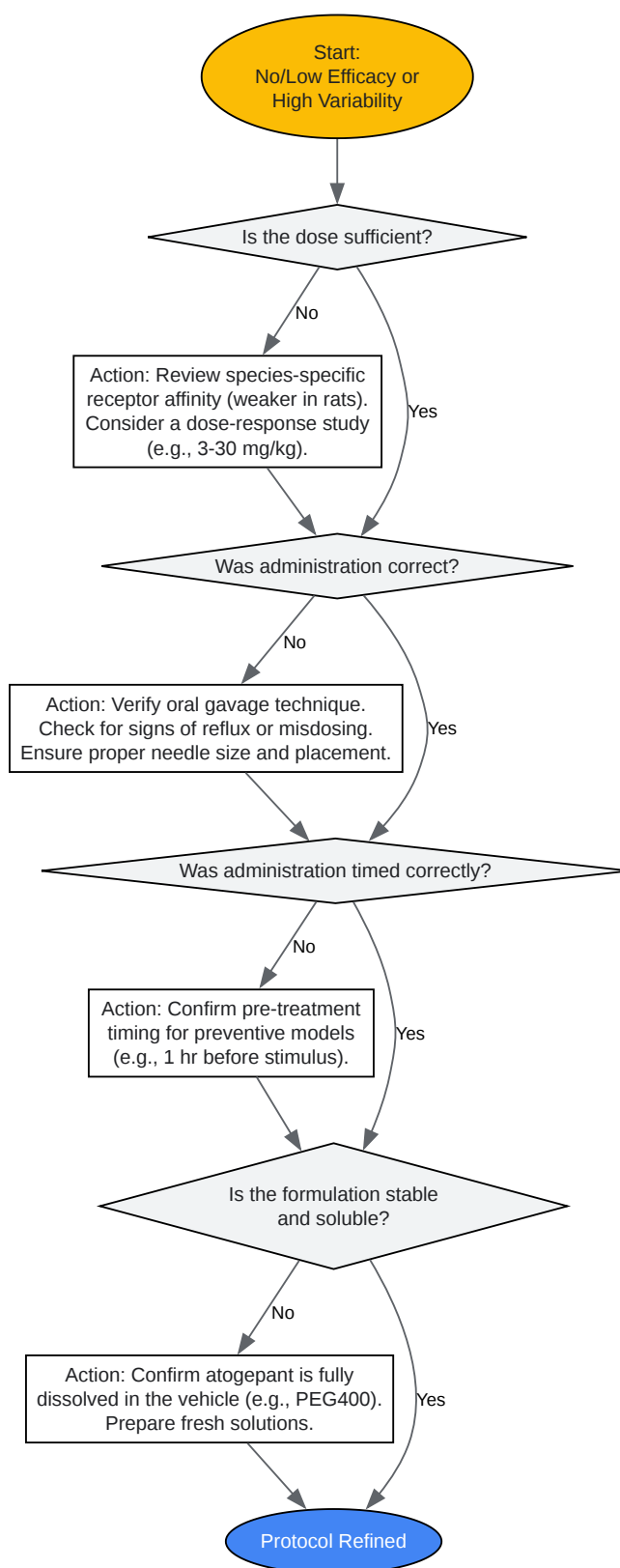
Parameter	Route	Time Point / Value	Tissue / Fluid	Key Finding	Citation(s)
Cmax	Oral	~3 hours	Plasma, Trigeminal Ganglion	Peak concentrations reached at approximately 3 hours post-dose.	
Peak Accumulation	Oral	~3 hours	Dura Mater	Highest accumulation observed at 3 hours.	
Brain Penetration	Oral	Up to 6 hours	Parietal Brain Cortex	Contents increased linearly for up to 6 hours.	
Brain/Plasma Ratio	Oral	6 hours	Parietal Brain Cortex / Plasma	Reached a ratio of 5.6.	
Alternative Route	Intranasal	N/A	Trigeminal Ganglion	Resulted in preferred delivery to the trigeminal ganglion compared to oral route.	

Visualizations

Signaling Pathways and Experimental Workflow







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